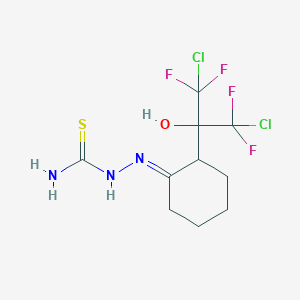
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone, also known as DCT, is a thiosemicarbazone derivative that has been used in scientific research for its potential therapeutic properties. DCT has been shown to exhibit antiviral, antitumor, and antimicrobial activity, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to inhibit the activity of certain enzymes, such as thioredoxin reductase, which play a role in cancer cell survival.
Biochemical and Physiological Effects
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its antiviral and antitumor activity, 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been shown to exhibit antioxidant properties and to modulate the immune response. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to have a protective effect on the liver, suggesting that it may have potential as a therapeutic agent for liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone in laboratory experiments is its broad-spectrum antiviral activity, which makes it a useful tool for studying the mechanisms of viral replication and the development of antiviral therapies. However, 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is also known to be cytotoxic at high concentrations, which can limit its usefulness in certain experiments. Additionally, the synthesis of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone. One area of interest is the development of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone-based antiviral therapies, particularly for the treatment of HIV and influenza. Another potential application of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is in the development of novel cancer therapies, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone involves the reaction of cyclohexanone with thiosemicarbazide, followed by the addition of 1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropane. The resulting compound is then purified through recrystallization to obtain 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been extensively studied for its potential therapeutic properties. One of the most promising applications of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is its antiviral activity. In vitro studies have shown that 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is effective against a range of viruses, including HIV, herpes simplex virus, and influenza virus. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
101564-41-4 |
|---|---|
Molekularformel |
C10H13Cl2F4N3OS |
Molekulargewicht |
370.19 g/mol |
IUPAC-Name |
[(E)-[2-(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C10H13Cl2F4N3OS/c11-9(13,14)8(20,10(12,15)16)5-3-1-2-4-6(5)18-19-7(17)21/h5,20H,1-4H2,(H3,17,19,21)/b18-6+ |
InChI-Schlüssel |
AWCNYHYGKNOLOT-NGYBGAFCSA-N |
Isomerische SMILES |
C1CC/C(=N\NC(=S)N)/C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Kanonische SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



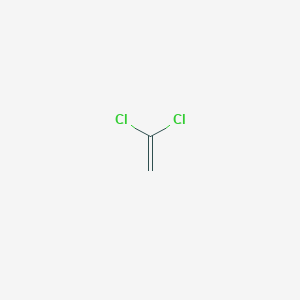
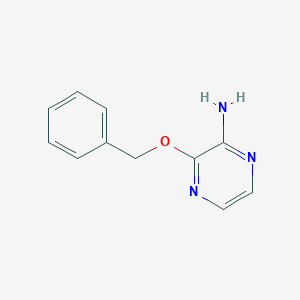
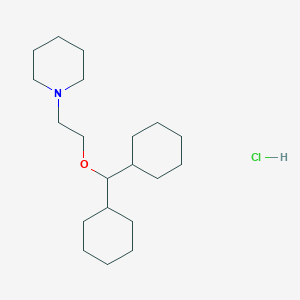

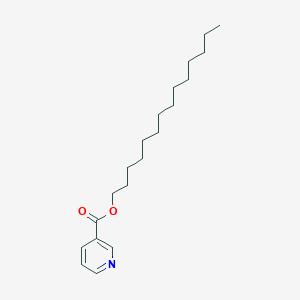
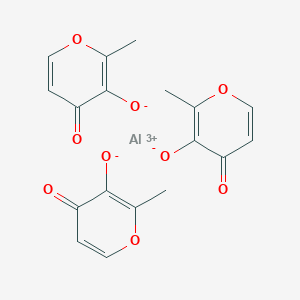
![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
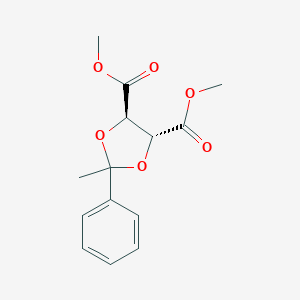
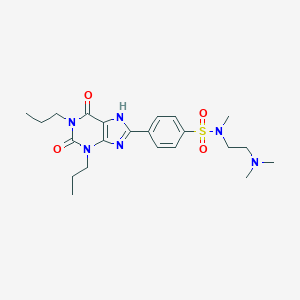
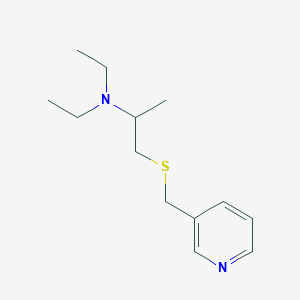


![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)
